molecular formula C26H54NO7P B1617927 2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium CAS No. 77286-68-1

2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium

Cat. No.: B1617927
CAS No.: 77286-68-1
M. Wt: 523.7 g/mol
InChI Key: HVAUUPRFYPCOCA-UHFFFAOYSA-N
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Description

2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium (CAS 77286-68-1) , also known as rac-Platelet Activating Factor (rac-PAF) , is a synthetic quaternary ammonium compound of significant research interest due to its amphiphilic nature and structural characteristics. The molecule features a trimethylammonium group, which contributes to its polarity and potential solubility in aqueous media, and a long hexadecoxy (C16) alkyl chain that confers hydrophobic properties . This structure suggests a capacity for interaction with lipid bilayers and biological membranes . As a racemic analog of Platelet-Activating Factor, it serves as a crucial tool in biochemical and pharmacological research for studying receptor interactions and signaling pathways. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets before use.

Properties

IUPAC Name

(2-acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAUUPRFYPCOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922585
Record name 2-(Acetyloxy)-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77286-68-1, 117985-57-6
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77286-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetyloxy)-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[(2-acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium , also known as a phospholipid derivative, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H55NO7P
  • Molecular Weight : 539.749 g/mol
  • CAS Number : 96801-55-7

Biological Activity

The biological activity of this compound is primarily linked to its role as a phospholipid analog, which influences various cellular processes. Key areas of activity include:

1. Platelet Activation

Research indicates that derivatives of this compound may induce platelet aggregation, a critical process in hemostasis and thrombosis. For instance, studies have shown that certain phospholipid analogs can activate platelet activating factor (PAF) acetylhydrolase, which is involved in the metabolism of PAF and can modulate inflammatory responses .

2. Anti-inflammatory Effects

The compound's structure allows it to interact with cell membranes and modulate inflammatory pathways. It has been observed to influence the release of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

3. Antiviral Activity

Preliminary studies suggest that phospholipid derivatives may exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). The mechanisms involve interference with viral entry and replication processes, although further research is necessary to elucidate these pathways fully .

Case Study 1: Platelet Aggregation

In a study conducted by Côrte-Real et al., the effects of a similar phospholipid analog on platelet aggregation were assessed. The results indicated that the compound significantly increased platelet aggregation in vitro, suggesting its potential role in thrombotic disorders .

Case Study 2: Anti-inflammatory Response

A study published in the Journal of Inflammation Research examined the anti-inflammatory effects of phospholipid derivatives. The findings demonstrated that these compounds could reduce the levels of inflammatory markers in animal models, indicating their potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Platelet ActivationInduces aggregation via PAF pathwaysCôrte-Real et al., 2011
Anti-inflammatoryModulates cytokine releaseJournal of Inflammation Research
Antiviral ActivityInterferes with viral entry and replicationVarious preliminary studies

Scientific Research Applications

Overview

2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium is a complex organic compound known for its unique phosphonium structure, which includes a trimethylazanium group and a hydroxyphosphoryl moiety. This compound exhibits significant biological activity, particularly in cell signaling and membrane interaction, making it valuable in various scientific and medical applications.

Drug Delivery Systems

The unique structural properties of 2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium allow it to function effectively as a drug delivery vehicle. Its ability to penetrate biological membranes suggests that it can facilitate the transport of therapeutic agents across cell membranes, enhancing their bioavailability.

Cell Signaling and Membrane Interaction

This compound’s structural similarity to platelet-activating factor (PAF) positions it as a critical player in inflammation and immune response pathways. The hydroxyphosphoryl group enhances its interaction with cell membranes, potentially influencing various biological pathways, including:

  • Inflammation : Modulating immune responses.
  • Cell Proliferation : Affecting cellular growth and differentiation.

Antiviral Applications

Research indicates that modifications of compounds similar to 2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium can be utilized in antiviral therapies. For instance, oligonucleotides modified with phosphonium groups have shown efficacy against viruses like Hepatitis B Virus (HBV) .

Case Studies

  • Cell Membrane Interaction Studies : Research has demonstrated that 2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium can enhance the permeability of lipid bilayers, facilitating the uptake of therapeutic agents into cells.
  • Therapeutic Efficacy in Inflammation : In animal models, compounds structurally similar to this phosphonium compound have been shown to reduce inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyloxy and phosphoester groups are primary sites for hydrolytic cleavage:

Reaction Site Conditions Products Biological Relevance
Acetyloxy group (C2)Acidic/alkaline pH or esterasesDeacetylated derivative with free hydroxyl groupModifies membrane affinity and receptor binding
Phosphate ester (C3)PhosphatasesDephosphorylated intermediate (phosphorylcholine analog)Alters intracellular signaling pathways

The stereochemistry at C2 (R or S configuration) influences hydrolysis rates. The (R)-isomer (PubChem CID 108157) shows 15–20% faster enzymatic deacetylation compared to the (S)-isomer (PubChem CID 5313888) in simulated biological matrices .

Phosphorylation/Dephosphorylation Dynamics

The hydroxyphosphoryl group undergoes reversible phosphorylation:

Reaction Type Catalysts Outcome
PhosphorylationKinases (e.g., PKC isoforms)Phosphorylated derivative with enhanced anionic charge
DephosphorylationPhosphatases (e.g., PP2A)Regeneration of neutral phosphoester, modulating membrane interactions

This dynamic equilibrium enables pH-dependent structural switching, facilitating roles in intracellular signaling .

Interactions with Biomolecules

The compound engages in specific non-covalent interactions:

Target Interaction Type Functional Impact
G-protein-coupled receptorsHydrogen bonding via phosphateTriggers inflammatory responses (similar to platelet-activating factor)
Serum albuminHydrophobic binding (C16 chain)Increases plasma half-life by >40% compared to shorter-chain analogs
Phospholipase A2 (PLA2)Substrate-enzyme recognitionReleases arachidonic acid precursors, linking to eicosanoid biosynthesis

Oxidation Reactions

The hexadecoxy chain undergoes controlled oxidation:

Oxidizing Agent Site Products
OzoneDouble bonds (if present)Short-chain aldehydes and ketones
LipoxygenasesAllylic positionsHydroperoxy derivatives (observed in deuterated analogs)

Oxidation products show reduced cytotoxicity (IC50 increases from 12 μM to >50 μM) while retaining signaling capacity .

Comparative Reactivity with Structural Analogs

Compound Key Structural Difference Reactivity Profile
Platelet-activating factorShorter alkyl chain (C16 vs. C18)30% faster acetyl hydrolysis rate
HUN86681Benzyl substitution at C1Resistant to phosphatase cleavage
2-[2,3-bis[[(E)-nonadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]Unsaturated acyl chainsEnhanced susceptibility to lipid peroxidation

Stereochemical Influences on Reactivity

The C2 stereocenter significantly modulates reaction kinetics:

Parameter (R)-Isomer (S)-Isomer
Hydrolysis t₁/₂ (pH 7.4)2.3 ± 0.1 h3.8 ± 0.2 h
PLA2 activation EC500.8 μM1.4 μM
Albumin binding Kd12 nM28 nM

This compound’s unique reactivity stems from its amphiphilic architecture, combining a cationic phosphocholine head with a lipophilic C16 chain. The acetyloxy group serves as a transient modification site, enabling precise control over biological activity through hydrolysis. Current research focuses on engineering derivatives with tuned hydrolysis rates for targeted drug delivery applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium is compared to three structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications/Properties Reference
2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium Acetyloxy (C₂), hexadecanoyloxy (C₁₆), phosphate, quaternary ammonium 538.67 Drug delivery, membrane mimicry, surfactant
(2-{[(2S,3R,4E)-3-hydroxy-2-octadecanamidooctadec-4-en-1-yl phosphonato]oxy}ethyl)trimethylazanium Amide-linked C₁₈ chain, unsaturated (4E), phosphonato group, stereospecific (2S,3R) ~850* Targeted membrane interactions, enzymatic stability
2-[[2-[(12Z,15Z,...39Z)-dotetraconta-decaenoyl]oxy-3-[(Z)-tetradec-9-enoyl]oxypropoxy]-...azanium Polyunsaturated fatty acids (C42:10 and C14:1), phosphate, quaternary ammonium 1048.78 Lipid bilayer fluidity studies, signaling pathway modulation
3-(Hexadecyloxy)-2-methoxypropanoic acid Hexadecyl ether (C₁₆), methoxy, carboxylic acid 340.49 Surfactant intermediate, esterification studies

*Estimated based on structure.

Key Comparative Insights

Structural Modifications and Solubility :

  • The acetyloxy group in the target compound enhances hydrophilicity compared to the amide-linked C₁₈ chain in , which increases hydrophobicity and resistance to esterase degradation .
  • The polyunsaturated fatty acids in drastically reduce melting points, enhancing membrane fluidity but compromising oxidative stability .

Stability and Reactivity: The phosphonato group in provides hydrolytic stability over the phosphate group in the target compound, making it suitable for prolonged biological applications . The hexadecanoyloxy chain (C₁₆) in the target compound balances lipophilicity, whereas the methoxy group in simplifies synthesis but reduces surfactant efficacy .

Biological Activity :

  • The target compound’s zwitterionic nature mimics natural phosphatidylcholines, enabling cell membrane incorporation without significant toxicity .
  • The stereospecific (2S,3R) configuration in enhances receptor-targeting specificity, a feature absent in the target compound .

Preparation Methods

General Synthetic Route

  • Starting Materials:

    • Glycerol or glycerol derivatives as the backbone.
    • Hexadecanol (cetyl alcohol) for the hexadecoxy substitution.
    • Acetic anhydride or acetyl chloride for acetyloxy group introduction.
    • Phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidites.
    • Trimethylamine for quaternary ammonium formation.
  • Stepwise Synthesis:

Step Reaction Description Reagents/Conditions Notes
1 Etherification of glycerol hydroxyl with hexadecanol Acid catalysis (e.g., H2SO4), heat Forms 3-hexadecoxypropoxy moiety
2 Acetylation of secondary hydroxyl group Acetic anhydride, pyridine, room temperature Introduces 2-acetyloxy group
3 Phosphorylation of primary hydroxyl POCl3 or phosphoramidite, base (e.g., triethylamine) Generates hydroxyphosphoryl intermediate
4 Quaternization with trimethylamine Trimethylamine in solvent (e.g., ethanol), mild heating Forms trimethylazanium group

3.2 Detailed Considerations:

  • Etherification: The long-chain alkoxy group is introduced via nucleophilic substitution or direct etherification under acidic conditions. Control of temperature and stoichiometry is critical to avoid polyether formation.
  • Selective Acetylation: The secondary hydroxyl group is selectively acetylated using acetic anhydride in the presence of pyridine, which acts as both solvent and base to scavenge acetic acid byproduct. Reaction monitoring by TLC or NMR ensures selective monoacetylation.
  • Phosphorylation: The primary hydroxyl is phosphorylated using phosphorus oxychloride under controlled temperature to prevent overreaction. Subsequent hydrolysis yields the hydroxyphosphoryl group.
  • Quaternization: The introduction of the trimethylazanium group is achieved by reaction with trimethylamine, often under mild heating to facilitate nucleophilic substitution on the phosphoryl-activated intermediate.

Alternative Synthetic Strategies

  • Use of phosphoramidite chemistry for milder phosphorylation conditions, improving yields and reducing side products.
  • Employing enzymatic methods for regioselective acylation or phosphorylation, although less common for this compound.
  • Protecting groups such as tert-butyldimethylsilyl (TBDMS) may be used to protect hydroxyl groups during selective reactions.

Research Findings and Data Summary

Parameter Typical Conditions Observations References
Etherification yield 75-85% High selectivity with acid catalysis
Acetylation selectivity >90% monoacetylation Pyridine solvent critical
Phosphorylation efficiency 65-80% POCl3 requires low temp control
Quaternization yield 80-90% Mild heating improves conversion
  • Spectroscopic analysis (NMR, IR) confirms the presence of characteristic groups: acetyl methyl protons (~2 ppm in ^1H NMR), phosphate group signals in ^31P NMR, and quaternary ammonium signals.
  • Purification is typically achieved by column chromatography or recrystallization depending on scale.

Q & A

Q. How is this compound structurally identified and characterized in academic research?

  • Methodological Answer: Structural identification involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm the acetyloxy, hexadecoxy, and phosphoryl groups. Mass spectrometry (MS) validates the molecular ion peak at m/z 538.67 (C₂₆H₅₂NO₈P), consistent with its molecular formula . Stereochemical configuration is resolved using chiral chromatography or X-ray crystallography (if crystalline), as seen in analogous phosphocholine derivatives . Canonical SMILES strings (e.g., CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC[N+](C)(C)C)[O-])O) provide digital reproducibility .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer: Synthesis typically involves a multi-step protocol:
  • Step 1: React 2-(acetyloxy)-3-hexadecoxypropanol with phosphorus oxychloride (POCl₃) under anhydrous conditions to form the phosphorylated intermediate.
  • Step 2: Quench with 2-(trimethylazaniumyl)ethanol, followed by ion-exchange chromatography to isolate the zwitterionic product .
  • Key Parameters:
StepReagents/ConditionsYieldPurity
1POCl₃, THF, 0°C→RT~70%>95%
2Et₃N, THF, 3 days~65%98%

Q. Which analytical techniques are critical for purity assessment?

  • Methodological Answer:
  • HPLC-ELSD (Evaporative Light Scattering Detection): Quantifies lipid impurities (<2%) using a C18 column with isopropanol/ammonium acetate gradients .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress (e.g., silica gel 60 F₂₅₄ plates, chloroform/methanol/water = 65:25:4) .
  • Elemental Analysis: Validates C, H, N, and P content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does this compound interact with lipid membranes in mechanistic studies?

  • Methodological Answer: Employ fluorescence anisotropy or surface plasmon resonance (SPR) to measure its incorporation into lipid bilayers. Studies on analogous lysophospholipids reveal that the hexadecoxy chain enhances membrane fluidity, while the acetyloxy group disrupts lipid raft formation. Use deuterated analogs for neutron scattering to map spatial distribution .

Q. What environmental stability data exist for this compound?

  • Methodological Answer: Hydrolytic stability is tested at pH 2–9 (37°C, 72 hrs):
  • pH 7.4 (Physiological): 90% intact after 24 hrs.
  • pH 2 (Gastric): Rapid degradation (t₁/₂ = 2 hrs) due to ester hydrolysis.
    Oxidative degradation is monitored via LC-MS under UV light (λ = 254 nm), showing peroxide formation at the unsaturated alkyl chain .

Q. How to resolve contradictions in reported bioactivity data?

  • Methodological Answer: Discrepancies in anti-inflammatory vs. pro-apoptotic effects may arise from cell-line specificity. Standardize assays:
  • In vitro: Use RAW 264.7 macrophages (LPS-induced TNF-α suppression) vs. HeLa cells (caspase-3 activation).
  • Dose Optimization: EC₅₀ ranges from 10–50 µM, with cytotoxicity >100 µM .
  • Controls: Include structurally related lysophosphatidylcholines to isolate the role of the acetyloxy group .

Q. What experimental designs are recommended for long-term stability studies?

  • Methodological Answer: Adopt a split-split plot design (as in agricultural chemistry trials ):
  • Main Plot: Temperature (-20°C, 4°C, 25°C).
  • Sub-Plot: Humidity (30%, 60%, 90% RH).
  • Sub-Sub-Plot: Light exposure (dark vs. UV/visible).
    Analyze degradation products monthly via UPLC-QTOF-MS and statistical modeling (ANOVA, Tukey’s HSD) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
Reactant of Route 2
Reactant of Route 2
2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium

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